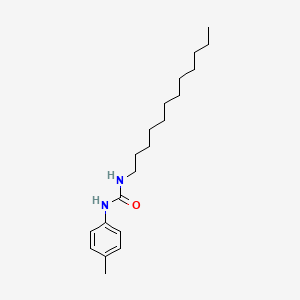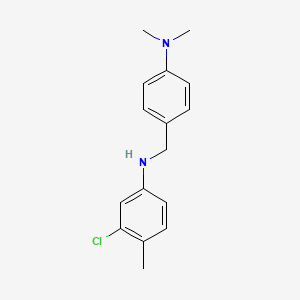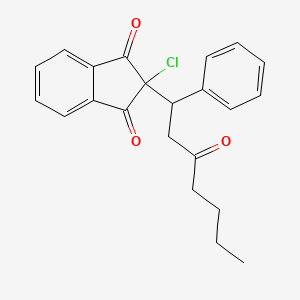
1-Dodecyl-3-(p-tolyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Dodecyl-3-(p-tolyl)urea is an organic compound with the molecular formula C20H34N2O and a molecular weight of 318.507 g/mol This compound is a member of the urea family, characterized by the presence of a urea functional group
Méthodes De Préparation
The synthesis of 1-Dodecyl-3-(p-tolyl)urea typically involves the reaction of dodecylamine with p-tolyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
Dodecylamine+p-Tolyl isocyanate→this compound
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The reaction is typically conducted at elevated temperatures and may require the use of solvents to facilitate the reaction .
Analyse Des Réactions Chimiques
1-Dodecyl-3-(p-tolyl)urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidation products. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The urea group in this compound can participate in substitution reactions, where one of the substituents is replaced by another group. This can be achieved using various reagents and catalysts.
The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-Dodecyl-3-(p-tolyl)urea has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: This compound is used in the formulation of specialty chemicals and as an additive in industrial processes
Mécanisme D'action
The mechanism of action of 1-Dodecyl-3-(p-tolyl)urea involves its interaction with specific molecular targets. The urea group can form hydrogen bonds with various biological molecules, influencing their structure and function. This compound may also interact with enzymes, altering their activity and affecting biochemical pathways .
Comparaison Avec Des Composés Similaires
1-Dodecyl-3-(p-tolyl)urea can be compared with other similar compounds, such as:
1-Dodecyl-3-(4-fluorophenyl)urea: This compound has a similar structure but contains a fluorine atom in place of the methyl group on the phenyl ring. It exhibits different chemical and biological properties.
1-Dodecyl-3-(2-pyridinyl)urea: This compound contains a pyridine ring instead of a tolyl group, leading to variations in its reactivity and applications.
1-Dodecyl-3-(benzyl)urea:
These comparisons highlight the uniqueness of this compound in terms of its structure and properties.
Propriétés
Numéro CAS |
156499-16-0 |
|---|---|
Formule moléculaire |
C20H34N2O |
Poids moléculaire |
318.5 g/mol |
Nom IUPAC |
1-dodecyl-3-(4-methylphenyl)urea |
InChI |
InChI=1S/C20H34N2O/c1-3-4-5-6-7-8-9-10-11-12-17-21-20(23)22-19-15-13-18(2)14-16-19/h13-16H,3-12,17H2,1-2H3,(H2,21,22,23) |
Clé InChI |
UWKLNEYVPVAWKD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNC(=O)NC1=CC=C(C=C1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5,7-Dioxo-6-phenyl-4,6,8-triazahexacyclo[7.4.0.02,12.03,11.04,8.010,13]tridecane-1-carbonitrile](/img/structure/B11955903.png)
![4-{[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]amino}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11955907.png)







![N-(2,2,2-trichloro-1-{[(4-methoxy-3-nitrophenyl)carbamothioyl]amino}ethyl)furan-2-carboxamide](/img/structure/B11955941.png)


